molecular formula C7H5ClO4 B1631834 2-Chloro-3,4-dihydroxybenzoic acid CAS No. 87932-50-1

2-Chloro-3,4-dihydroxybenzoic acid

Cat. No. B1631834
CAS RN: 87932-50-1
M. Wt: 188.56 g/mol
InChI Key: IEKVQMDBVWMVMB-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid . It belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3,4-dihydroxybenzoic acid is C7H5ClO4 . The InChI code is 1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) . The molecular weight is 188.56 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-3,4-dihydroxybenzoic acid has a molecular weight of 188.56 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 187.9876363 g/mol . The topological polar surface area is 77.8 Ų . The heavy atom count is 12 .

Scientific Research Applications

  • Scientific Field: Antimicrobial Research
    • Application : 2-Chloro-3,4-dihydroxybenzoic acid is used in the research of antimicrobial resistance, specifically in complicated infections involving the urinary tract .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the compound in treating urinary tract infections (UTIs) that are associated with antibiotic-resistant bacteria .
    • Results : The compound has shown promise in treating complicated UTIs. The Food and Drug Administration approved it for use as a last-line option in the treatment of UTIs, including pyelonephritis .
  • Scientific Field: Chemoprevention Research

    • Application : 3,4-Dihydroxybenzoic acid, a compound similar to 2-Chloro-3,4-dihydroxybenzoic acid, has been used in chemoprevention research .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the compound in several animal models of carcinogenesis .
    • Results : The compound has shown promise in blocking cell proliferation in the post-initiation phase .
  • Scientific Field: Wastewater Treatment

    • Application : 2,4-Dihydroxybenzoic acid, another compound similar to 2-Chloro-3,4-dihydroxybenzoic acid, has been used in research related to wastewater treatment .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the anodic oxidation of the compound .
    • Results : The results or outcomes of this application are not detailed in the source .
  • Scientific Field: Density Functional Theory (DFT)
    • Application : Compounds similar to 2-Chloro-3,4-dihydroxybenzoic acid, such as 3,5-dihydroxybenzoic acid, have been used in research related to Density Functional Theory (DFT) .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the Perdew-Burke-Ernzerhof (PBE) functional for DFT geometry optimizations and frequency calculations .
    • Results : The results or outcomes of this application are not detailed in the source .

Safety And Hazards

The safety information for 2-Chloro-3,4-dihydroxybenzoic acid indicates that it has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-3,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKVQMDBVWMVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908332
Record name 2-Chloro-3,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dihydroxybenzoic acid

CAS RN

87932-50-1, 103339-65-7
Record name 2-Chloro-3,4-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87932-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
FM Sun, JS Wang, RW Traxler - Chemosphere, 2000 - Elsevier
In the present study, a resting cells suspension of Rhodotorula rubra Y-1529 was shown to have the capacity to perform an ortho-dehalogenation reaction on 2-chlorocinnamic acid. The …
Number of citations: 6 www.sciencedirect.com
S Kishimoto, S Nishimura, A Hattori, M Tsujimoto… - Organic …, 2014 - ACS Publications
Two novel siderophores, chlorocatechelins A and B, were isolated from a culture broth of Streptomyces sp. Their structures were determined by spectroscopic analysis and degradation …
Number of citations: 33 pubs.acs.org
V Gupta, P Datta - The Indian journal of medical research, 2019 - ncbi.nlm.nih.gov
Resistance against nearly all antibiotics used clinically have been documented in bacteria. There is an ever-increasing danger caused by multidrug-resistant Gram-negative bacteria in …
Number of citations: 106 www.ncbi.nlm.nih.gov
J Rebizant - 2022 - mspace.lib.umanitoba.ca
With the ever-growing threat of multi-drug resistant (MDR) bacteria to the public health, there is a mounting need for the development of novel therapeutics to combat them. …
Number of citations: 2 mspace.lib.umanitoba.ca
R Thakare, S Chopra, A Dasgupta - Drugs of the Future, 2017 - access.portico.org
Cefiderocol (S-649266) is a novel siderophore cephalosporin developed by Shionogi & Co. for the treatment of serious infections due to drug-susceptible and drug-resistant …
Number of citations: 1 access.portico.org
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
The development of heterocyclic derivatives has progressed considerably over the past few decades, and many new agents of synthetic and natural origin have been produced. Among …
Number of citations: 17 www.sciencedirect.com
SS Jean, SC Hsueh, WS Lee… - Expert review of anti …, 2019 - Taylor & Francis
Spread of drug-resistant Gram-negative bacteria (GNB), including carbapenem-resistant (CR)-Pseudomonas aeruginosa, CR-Acinetobacter baumannii, and particularly the third-…
Number of citations: 19 www.tandfonline.com
M AlMatar, O Albarri, EA Makky… - Mini reviews in …, 2020 - ingentaconnect.com
The need for new therapeutics and drug delivery systems has become necessary owing to the public health concern associated with the emergence of multidrug-resistant …
Number of citations: 1 www.ingentaconnect.com
M García-Castro, F Sarabia… - Exploration of Drug …, 2023 - explorationpub.com
Bacterial infections constitute one of the major cases of primary medical incidences worldwide. Historically, the fight against bacterial infections in humans has been an ongoing battle, …
Number of citations: 0 www.explorationpub.com
GG Zhanel, AR Golden, S Zelenitsky, K Wiebe… - Drugs, 2019 - Springer
Cefiderocol is an injectable siderophore cephalosporin discovered and being developed by Shionogi & Co., Ltd., Japan. As with other β-lactam antibiotics, the principal antibacterial/…
Number of citations: 310 link.springer.com

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